molecular formula C8H15ClN2O4 B13795919 Carbamic acid, (2-chloroethylidene)di-, diethyl ester CAS No. 5336-13-0

Carbamic acid, (2-chloroethylidene)di-, diethyl ester

Cat. No.: B13795919
CAS No.: 5336-13-0
M. Wt: 238.67 g/mol
InChI Key: OLRNDYNRSCMVDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester typically involves the reaction of ethyl chloroformate with ethylenediamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

Diethyl 2-chloroethylcarbamate undergoes hydrolysis under acidic or basic conditions, yielding carbamic acid and ethanol as primary products.

Acid-Catalyzed Hydrolysis

  • Protonation : The carbonyl oxygen of the carbamate is protonated, enhancing electrophilicity.

  • Nucleophilic Attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Cleavage : The C–O bond breaks, releasing ethanol and generating a protonated carbamic acid.

  • Deprotonation : Final deprotonation yields free carbamic acid .

C7H14ClNO2+H2OH+NH2COOH+2CH3CH2OH+HCl\text{C}_7\text{H}_{14}\text{ClNO}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{NH}_2\text{COOH}+2\text{CH}_3\text{CH}_2\text{OH}+\text{HCl}

Base-Promoted Hydrolysis

  • Nucleophilic Attack : Hydroxide ion attacks the carbonyl carbon.

  • Alkoxide Elimination : Ethoxide leaves, forming a carboxylate intermediate.

  • Deprotonation : The intermediate deprotonates to yield carbamate salt and ethanol .

Conditions & Outcomes

Reaction TypeConditionsProductsByproducts
Acidic hydrolysisH₂O, H⁺ (e.g., HCl)Carbamic acid, ethanolHCl
Basic hydrolysisH₂O, OH⁻ (e.g., NaOH)Carbamate salt, ethanolNaCl

Nucleophilic Substitution at the Chloroethyl Group

The chloroethyl moiety participates in Sₙ2 reactions due to its electrophilic β-carbon.

Alkylation Reactions

  • Enolate Formation : Deprotonation at the α-carbon generates an enolate (using bases like NaOEt) .

  • Sₙ2 Attack : The enolate acts as a nucleophile, displacing chloride from alkyl halides to form C–C bonds .

Enolate+R XR C7H13ClNO2+X\text{Enolate}^-+\text{R X}\rightarrow \text{R C}_7\text{H}_{13}\text{ClNO}_2+\text{X}^-

Example : Reaction with methyl iodide yields a methyl-substituted carbamate derivative.

Biological Alkylation

In biochemical contexts, the chloroethyl group acts as an alkylating agent, modifying nucleophilic sites on DNA or proteins .

Mechanism

  • Electrophilic Attack : The β-carbon of the chloroethyl group reacts with nucleophiles (e.g., DNA guanine N7).

  • Crosslinking : Bifunctional alkylation can form DNA interstrand crosslinks, disrupting replication .

Thermal Decomposition

At elevated temperatures, the carbamate decomposes via pathways analogous to ethyl carbamate :

  • Isocyanate Formation : Cleavage of the carbamate bond releases isocyanate.

  • Ethanol Elimination : Concomitant release of ethanol.

C7H14ClNO2ΔCH2ClCH2NCO+2CH3CH2OH\text{C}_7\text{H}_{14}\text{ClNO}_2\xrightarrow{\Delta}\text{CH}_2\text{ClCH}_2\text{NCO}+2\text{CH}_3\text{CH}_2\text{OH}

Aminolysis

Reaction with amines (e.g., NH₃) replaces the ethoxy groups, forming urea derivatives :

C7H14ClNO2+2NH3NH2CONH2+2CH3CH2OH+HCl\text{C}_7\text{H}_{14}\text{ClNO}_2+2\text{NH}_3\rightarrow \text{NH}_2\text{CONH}_2+2\text{CH}_3\text{CH}_2\text{OH}+\text{HCl}

Transesterification

In the presence of alcohols (e.g., methanol), the ethoxy groups exchange, forming mixed carbamates :

C7H14ClNO2+CH3OHCH3O CO N CH2Cl +CH3CH2OH\text{C}_7\text{H}_{14}\text{ClNO}_2+\text{CH}_3\text{OH}\rightarrow \text{CH}_3\text{O CO N CH}_2\text{Cl }+\text{CH}_3\text{CH}_2\text{OH}

Stability and Side Reactions

  • Photodegradation : UV exposure accelerates decomposition, forming radicals and chlorinated byproducts.

  • Oxidation : Reaction with peroxides generates N-oxides, altering electronic properties .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H14_{14}ClNO2_2
  • Molecular Weight : 179.64 g/mol
  • CAS Number : 20485-87-4

The compound features a carbamate structure, which is significant for its biological activity and reactivity in chemical synthesis.

Analgesic Co-Solvent

Diethylcarbamic acid has been utilized as a co-solvent in formulations for analgesics. Its ability to dissolve water-insoluble drugs makes it valuable in creating effective pain management solutions. However, its use must be approached cautiously due to the compound's carcinogenic potential as highlighted by historical medical practices that involved its injection in patients .

Pesticide Intermediate

Carbamic acid derivatives are often used as intermediates in the synthesis of pesticides. The unique structure of diethylcarbamic acid 2-chloroethyl ester allows it to interact effectively with target pests while minimizing environmental impact. Its application in pesticide formulations can enhance efficacy and reduce the required dosage, thus lowering potential side effects on non-target organisms.

Cosmetic Formulations

The compound has also found its way into cosmetic formulations due to its properties as an emulsifier and stabilizer. It helps improve the texture and stability of creams and lotions, making them more appealing to consumers. The regulatory landscape surrounding cosmetic ingredients necessitates thorough safety assessments, which have been conducted for carbamate derivatives .

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings
Antineoplastic AgentInvestigated for cancer treatmentLimited clinical use; safety concerns due to toxicity
Analgesic Co-SolventUsed in pain management formulationsEffective but carries carcinogenic risks
Pesticide IntermediateServes as a precursor in pesticide synthesisEnhances efficacy while reducing environmental impact
Cosmetic FormulationsUsed as an emulsifier and stabilizer in skincare productsImproves product stability; requires safety assessments

Mechanism of Action

The mechanism by which N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • Carbamic acid, ethylidenedi-, diethyl ester
  • Ethylidene diurethane
  • Diethyl ethylenedicarbamate

Comparison: N,N’-(2-Chloroethylidene)biscarbamic acid diethyl ester is unique due to the presence of the chloro group, which imparts specific reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.

Biological Activity

Carbamic acid, (2-chloroethylidene)di-, diethyl ester, commonly referred to as a carbamate compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research on its biological activity, including data tables, case studies, and detailed findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H16_{16}ClN2_{2}O4_{4}
  • Molecular Weight : 248.7 g/mol

The presence of the chloroethylidene group contributes to its reactivity and biological interactions.

Carbamate compounds like diethyl ester exhibit various mechanisms of action, primarily through inhibition of enzymes such as acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and muscle contraction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of carbamic acid derivatives. For instance, a study demonstrated significant antibacterial activity against Pseudomonas aeruginosa and other pathogens at varying concentrations. The minimum inhibitory concentration (MIC) for Pseudomonas aeruginosa was found to be 50 µg/mL, indicating a potent antimicrobial effect .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of carbamic acid derivatives. In vitro studies using human cell lines showed that while some derivatives exhibited cytotoxic effects at higher concentrations, they were generally well-tolerated at therapeutic doses. The cytotoxicity was assessed using MTT assays, with results indicating IC50 values ranging from 20 to 100 µg/mL depending on the specific derivative tested.

Case Study 1: Antimicrobial Efficacy

A case-control study investigated the efficacy of carbamic acid derivatives in treating infections caused by resistant bacterial strains. The study included 100 patients with confirmed infections treated with either standard antibiotics or carbamate derivatives. The results indicated a higher success rate (75%) in patients treated with carbamate derivatives compared to standard treatments (55%) .

Case Study 2: Neurological Effects

Another study examined the neurological effects of carbamic acid in animal models. Behavioral tests showed that administration of the compound led to increased locomotor activity and altered anxiety-like behaviors in rodents. These findings suggest potential applications in treating neurological disorders, although further research is necessary to elucidate the underlying mechanisms.

Table 1: Antimicrobial Activity of Carbamic Acid Derivatives

PathogenMIC (µg/mL)Inhibition Zone (mm)
Pseudomonas aeruginosa5015
Staphylococcus aureus3018
Escherichia coli4012

Table 2: Cytotoxicity Results

CompoundIC50 (µg/mL)Cell Line
Carbamic Acid Derivative A25Human Liver Cells
Carbamic Acid Derivative B60Human Lung Cells
Carbamic Acid Derivative C80Human Kidney Cells

Properties

CAS No.

5336-13-0

Molecular Formula

C8H15ClN2O4

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl N-[2-chloro-1-(ethoxycarbonylamino)ethyl]carbamate

InChI

InChI=1S/C8H15ClN2O4/c1-3-14-7(12)10-6(5-9)11-8(13)15-4-2/h6H,3-5H2,1-2H3,(H,10,12)(H,11,13)

InChI Key

OLRNDYNRSCMVDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CCl)NC(=O)OCC

Origin of Product

United States

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